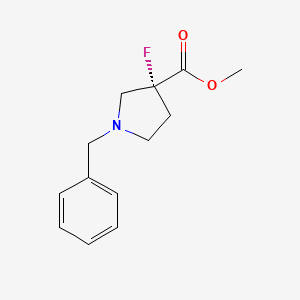

Methyl (3R)-1-benzyl-3-fluoro-pyrrolidine-3-carboxylate

Description

Methyl (3R)-1-benzyl-3-fluoro-pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a benzyl group at the N1 position, a fluorine atom at the C3 position, and a methyl ester group at the same carbon. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity and ability to act as bioisosteres for peptide bonds or other functional groups. The stereochemistry at C3 (R-configuration) and the presence of fluorine likely influence its electronic properties, metabolic stability, and binding interactions.

Properties

IUPAC Name |

methyl (3R)-1-benzyl-3-fluoropyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMVXIDFYRQQIS-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(CCN(C1)CC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Pent-2-Enamide Intermediates

A key method involves the cyclization of pent-2-enamide derivatives using chiral auxiliaries or catalysts. For example, pent-2-enoic acid ethyl ester reacts with N-(methoxymethyl)-N-(trimethylsilyl)methylamine in the presence of trifluoroacetic acid (TFA) to form a bicyclic intermediate. This intermediate undergoes base-mediated hydrolysis to yield the pyrrolidine-3-carboxylic acid framework. Cyclization conditions (e.g., −30°C to solvent reflux temperature) and catalyst choice (e.g., TFA) critically influence stereoselectivity and yield.

Enantioselective Hydrogenation of Prochiral Enamides

Patent US8344161B2 discloses an enantioselective hydrogenation route using palladium catalysts. A prochiral enamide precursor, such as (3,4-dichlorophenyl)-propynoic acid ethyl ester, is hydrogenated under moderate pressure (1–5 bar H₂) with a chiral palladium complex. This method achieves >99.9% enantiomeric excess (ee) for the (3S,4S)-configured product, which can be derivatized to the target compound.

Fluorination Techniques for C3 Functionalization

Introducing the fluorine atom at the C3 position requires regioselective electrophilic fluorination. The PDF from the University of Aberdeen details challenges in enolate fluorination and alternative strategies:

Electrophilic Fluorination of Silyl Enol Ethers

Initial attempts to fluorinate lithium, sodium, or potassium enolates of N-Boc-4-oxo-L-proline benzyl ester with N-fluorobenzenesulfonimide (NFSI) yielded complex mixtures. Success was achieved using trimethylsilyl (TMS) enol ethers under microfluidic conditions. For instance, TMS enol ether 2 (Scheme 1 in) reacted with NFSI in dichloromethane at −78°C, producing fluorinated ketones 3a and 3b in a 1:1 ratio. Subsequent sodium borohydride reduction yielded fluorohydrins 4a (58%), 4b (30%), and 4c (11%).

Diastereoselective Fluorination via Kinetic Control

Kinetic enolization at C3 using LDA (lithium diisopropylamide) followed by NFSI quenching ensured preferential fluorination at the desired position. This approach minimized byproducts and improved diastereomeric ratios.

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Cross-Couplings

The synthesis of halogenated aryl intermediates, critical for subsequent hydrogenation, employs palladium catalysts. For example, 1,2-difluoro-4-iodobenzene undergoes Sonogashira coupling with propiolic acid derivatives using tetrakis(triphenylphosphine)palladium(0) to form alkyne precursors. Yields up to 76% are reported under optimized conditions (THF, room temperature).

Chiral Auxiliaries and Resolving Agents

Optical purity is enhanced using chiral auxiliaries like N-benzyl-1-methoxy-N-trimethylsilyl methylmethaneamine. Acid-base treatments at the isoelectric point (pH ~2.5) precipitate the desired enantiomer, achieving >99% ee without chromatography.

Purification and Isolation Techniques

Recrystallization vs. Chromatography

Crude products are often purified via recrystallization from methanol/water mixtures, yielding >99% purity. Chromatography (e.g., silica gel with heptane/ethyl acetate) is reserved for intermediates with similar polarities.

Acid-Base Partitioning

Post-hydrogenation, alkaline extraction (pH >10) removes palladium catalysts, followed by acidification to precipitate the product. This method reduces metal residues to <10 ppm, meeting pharmaceutical standards.

Applications in Drug Development

This compound serves as a key intermediate in Upadacitinib synthesis, a JAK1 inhibitor for autoimmune diseases. Its stereochemical integrity and fluorine substitution enhance binding affinity to kinase domains, as demonstrated in hypoxia-inducible factor (HIF-1α) peptide analogs.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Conditions and Reagents

-

Acidic Hydrolysis : Concentrated HCl, heated aqueous conditions .

-

Basic Hydrolysis : NaOH or LiOH in methanol/water mixtures .

Mechanistic Insights

-

Acidic conditions protonate the ester carbonyl, making it more electrophilic for nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that directly attack the carbonyl carbon.

Products

Conditions and Reagents

-

Catalyst : Palladium on carbon (Pd/C) or palladium hydroxide .

-

Conditions : Hydrogen gas (H₂) at 1–3 atm, room temperature to 50°C .

Mechanistic Insights

-

Hydrogen adsorbs onto the Pd surface, facilitating cleavage of the C–N bond in the benzyl group.

-

The reaction proceeds via a heterolytic cleavage mechanism, releasing toluene as a byproduct.

Products

-

Deprotected amine: (3R)-3-fluoro-pyrrolidine-3-carboxylic acid methyl ester.

Observed Reactions

-

Electrophilic Aromatic Substitution : The benzyl ring undergoes nitration or halogenation at the meta position due to electron withdrawal by the fluorine .

-

Ring-Opening Reactions : Under strong acidic conditions (e.g., H₂SO₄), the pyrrolidine ring may undergo partial cleavage, though this is not explicitly documented for this compound .

Electronic Effects

-

Fluorine increases the electrophilicity of the adjacent carbonyl carbon, accelerating ester hydrolysis .

-

Stabilizes transition states in reactions involving adjacent charges, such as during hydrolysis .

Conditions and Reagents

-

Transesterification : Ethanol or other alcohols with acid/base catalysts (e.g., H₂SO₄, NaOEt).

-

Aminolysis : Primary or secondary amines (e.g., methylamine) in polar aprotic solvents (e.g., THF).

Products

-

Transesterification : Ethyl (3R)-1-benzyl-3-fluoro-pyrrolidine-3-carboxylate.

-

Amide Formation : (3R)-1-benzyl-3-fluoro-pyrrolidine-3-carboxamide.

Key Observations

-

No epimerization detected during ester hydrolysis or hydrogenolysis .

-

Chiral HPLC and X-ray crystallography confirm retention of configuration post-reaction .

Comparative Reaction Table

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : Methyl (3R)-1-benzyl-3-fluoro-pyrrolidine-3-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups facilitate the creation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and materials science.

2. Biological Research

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes. Preliminary studies suggest that it may function as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes, thus altering their activities.

- Receptor Binding Studies : It is also studied for its interactions with biological receptors, which could lead to insights into its pharmacological properties. The presence of the fluorine atom may enhance binding affinity due to its electronic properties.

3. Medicinal Chemistry

- Therapeutic Potential : The compound is being explored for potential therapeutic effects such as anti-inflammatory and analgesic properties. Ongoing research aims to elucidate its efficacy in treating conditions related to inflammation and pain management .

4. Industrial Applications

- Novel Materials Development : In industrial settings, this compound is utilized in the development of novel materials and chemical processes, owing to its unique reactivity and stability.

Case Studies and Experimental Evidence

In Vitro Studies : Various assays have demonstrated the compound's ability to inhibit specific enzyme activities. For example, studies have shown promising results regarding its inhibitory action on proteolytic enzymes, indicating potential therapeutic applications in diseases characterized by dysregulated enzyme activity .

Comparative Analysis : When compared with other pyrrolidine derivatives, this compound exhibits unique reactivity due to its specific stereochemistry and functional groups. This uniqueness enhances its potential as a selective inhibitor in biological systems .

Mechanism of Action

The mechanism of action of Methyl (3R)-1-benzyl-3-fluoro-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, modulating the activity of the target proteins. The fluorine atom can enhance binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and biological activities of Methyl (3R)-1-benzyl-3-fluoro-pyrrolidine-3-carboxylate and related compounds:

Stereochemical and Conformational Differences

- This contrasts with non-fluorinated analogs, such as the spiro-pyrrolidine in , where conformational flexibility is governed by spiro-indoline rings .

- Pyrrolidine Puckering: The target compound’s pyrrolidine ring likely adopts an envelope conformation, as observed in related structures (e.g., Δs(N1) = 4.22° in ). Fluorine’s steric and electronic effects may alter puckering parameters compared to non-fluorinated derivatives .

- Spiro vs. Monocyclic Systems: The spiro-pyrrolidine in exhibits perpendicular indoline rings (dihedral angles ~85°), enabling unique π-π stacking (centroid distances: 3.20 Å). In contrast, the target compound’s monocyclic structure lacks such interactions but may form hydrogen bonds via the ester group .

Physicochemical Properties

- Lipophilicity : Fluorine and the benzyl group increase lipophilicity compared to polar derivatives like carboxylic acids (). This could enhance membrane permeability but reduce aqueous solubility.

- Hydrogen Bonding : The ester carbonyl (FTIR ~1675 cm⁻¹, as in ) may participate in weaker hydrogen bonds compared to urea () or carboxylic acid groups (), affecting target binding .

Research Tools and Methodologies

- Crystallography : Programs like SHELXL () and WinGX () are critical for determining puckering parameters and hydrogen-bonding networks in related compounds. Mercury () aids in visualizing π-π interactions and crystal packing .

Biological Activity

Methyl (3R)-1-benzyl-3-fluoro-pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This involves cyclization from an appropriate precursor, such as an amino acid derivative.

- Introduction of the Fluorine Atom : Achieved via nucleophilic substitution using fluorinating agents like diethylaminosulfur trifluoride (DAST).

- Benzylation : The benzyl group is introduced through a reaction with benzyl bromide in the presence of a base, such as sodium hydride.

- Esterification : The carboxylate ester is formed using methanol and a suitable acid catalyst.

These steps ensure the creation of a compound with specific stereochemistry and functional groups that contribute to its biological activity .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, altering enzyme function and downstream signaling pathways .

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing physiological responses such as pain and inflammation .

The presence of the fluorine atom enhances the compound's binding affinity and selectivity, which is crucial for its pharmacological effects .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Effects : Its potential to modulate pain pathways makes it a candidate for further investigation in pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

Q. Advanced Research Focus

- In vitro PK : Assess metabolic stability using liver microsomes (human/rodent) and permeability via Caco-2 or PAMPA assays.

- In vivo PK : Administer via IV/PO routes in rodents, collect plasma samples, and quantify using LC-MS/MS. Key parameters: half-life (), bioavailability (), and volume of distribution () .

- Tissue distribution : Radiolabel the compound (e.g., isotope) and track via PET imaging or scintillation counting .

What strategies mitigate off-target effects when studying this compound’s mechanism of action?

Q. Advanced Research Focus

- Proteomic profiling (e.g., affinity pull-down + mass spectrometry) to identify unintended binding partners.

- CRISPR-Cas9 knockout models to confirm target specificity in cellular assays.

- Dose-response studies to distinguish primary effects (low nM range) from secondary interactions (µM range) .

How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Q. Advanced Research Focus

- Solubility and formulation : Use co-solvents (e.g., PEG 400) or nanoformulations to improve bioavailability .

- Plasma protein binding : Measure via equilibrium dialysis; high binding may reduce free drug concentration.

- Metabolite profiling : Identify active/inactive metabolites using HR-MS and compare with parent compound activity .

What methodologies validate the enantiomer-specific biological effects of this compound?

Q. Advanced Research Focus

- Stereoisomer synthesis : Prepare both (3R) and (3S) enantiomers via chiral resolution (e.g., enzymatic kinetic resolution) .

- Biological assays : Test enantiomers in parallel for activity differences (e.g., IC50 shift in enzyme inhibition).

- Molecular dynamics simulations : Model enantiomer-target interactions to rationalize selectivity .

How can the compound’s potential for inducing autophagy vs. apoptosis be differentiated in cancer models?

Q. Advanced Research Focus

- Biomarker analysis : Monitor LC3-II (autophagy) and cleaved caspase-3 (apoptosis) via Western blot.

- Inhibitor studies : Use 3-MA (autophagy inhibitor) or Z-VAD-FMK (apoptosis inhibitor) to delineate pathways .

- Live-cell imaging : Track autophagosome formation (GFP-LC3) and apoptotic morphology (Hoechst staining) .

What computational tools predict the compound’s metabolic liabilities?

Q. Basic Research Focus

- In silico metabolism : Use software like MetaSite or StarDrop to identify vulnerable sites (e.g., ester hydrolysis).

- CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

How does the benzyl group at the 1-position influence the compound’s physicochemical properties?

Basic Research Focus

The benzyl group enhances lipophilicity (logP), impacting membrane permeability. Measure logP via shake-flask or HPLC methods. Compare solubility in aqueous vs. organic phases. Replace with alternative substituents (e.g., cyclohexylmethyl) to study SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.